molecular formula C14H19NO4S B5718900 ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5718900
M. Wt: 297.37 g/mol
InChI Key: UAFUPXOKLYQTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EMTB, is a chemical compound that has been the subject of recent scientific research due to its potential therapeutic applications. EMTB is a benzothiophene derivative that has been synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. In

Mechanism of Action

The mechanism of action of ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage. In animal models of arthritis and neuropathic pain, ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its low toxicity and ease of synthesis. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using simple and inexpensive methods, making it accessible to researchers. However, ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has some limitations, including its poor solubility in water and its limited stability in solution.

Future Directions

There are several future directions for ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate research. One area of future research could be the development of ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with improved solubility and stability. Another area of future research could be the investigation of ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a potential therapy for other inflammatory and pain-related conditions, such as inflammatory bowel disease and migraine. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential interactions with other drugs.

Synthesis Methods

Ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. In this case, the amine is 2-aminobenzothiophene, the ketone is ethyl acetoacetate, and formaldehyde is replaced with paraformaldehyde. The reaction produces a Mannich base, which is then treated with methoxyacetic acid to form ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has anti-inflammatory, analgesic, and anti-cancer properties. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

ethyl 2-[(2-methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9-6-4-5-7-10(9)20-13(12)15-11(16)8-18-2/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFUPXOKLYQTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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